molecular formula C10H11NO3 B554715 Phenylacetylglycine CAS No. 500-98-1

Phenylacetylglycine

Cat. No. B554715
CAS RN: 500-98-1
M. Wt: 193.2 g/mol
InChI Key: UTYVDVLMYQPLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylacetylglycine is an acyl glycine, which are normally minor metabolites of fatty acids . It is a glycine conjugate of phenylacetic acid .


Synthesis Analysis

Phenylacetylglycine is produced through the action of glycine N-acyltransferase, which catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine .


Molecular Structure Analysis

Phenylacetylglycine is a N-acylglycine that is glycine substituted on nitrogen with a phenylacetyl group . Its molecular formula is C10H11NO3 .


Chemical Reactions Analysis

Phenylacetylglycine is involved in multiple metabolic pathways, including citrate cycle (malic acid, succinic acid, 2-oxoglutarate, citric acid), cyanoamino acid metabolism (glycine, alanine), primary bile acid biosynthesis (glycine, taurine, glycocholic acid), arginine and proline metabolism (urea, l-proline), and fatty acid metabolism (hexadecanoic acid) .

Scientific Research Applications

  • Cardiovascular Disease Link : Phenylacetylglycine, as a gut microbiota-derived metabolite, is associated with cardiovascular disease (CVD) and major adverse cardiovascular events. It enhances platelet activation-related phenotypes and thrombosis potential, suggesting its role in CVD pathogenesis. The microbial gene porA facilitates its generation, and it signals via adrenergic receptors (Nemet et al., 2020).

  • Ammonia Lowering in Liver Failure : Phenylacetylglycine plays a role in ammonia removal in acute liver failure (ALF). L-ornithine phenylacetate (OP) attenuates ammonia levels in ALF, and this attenuation is associated with renal removal of glycine through excretion of phenylacetylglycine. This suggests an additional pathway for ammonia removal in ALF, targeted by OP (Kristiansen et al., 2014).

  • Enzymatic Activity Measurement : A radiochemical assay for glycine N-acyltransferase activity uses phenylacetylglycine to measure enzyme activity in liver and kidney, providing insights into metabolic processes (James & Bend, 1978).

  • Neuroprotective Effect in Experimental Allergic Encephalomyelitis : N-phenylacetyl-l-prolylglycine has demonstrated neuroprotective effects, improving morphofunctional parameters of neurons and reducing neuroapoptosis in experimental allergic encephalomyelitis in rats. This suggests its potential for treating neurodegenerative diseases (Burlaka et al., 2021).

  • Biomarker in Drug-Induced Phospholipidosis : Phenylacetylglycine is a candidate biomarker for drug-induced phospholipidosis, with its levels in urine and plasma potentially indicating the status of this condition (Kamiguchi et al., 2016).

  • Genetic Engineering for Phenylglycine Production : Research has focused on genetic engineering approaches for the fermentative production of phenylglycines, which includes phenylacetylglycine. This has implications for the production of non-proteinogenic amino acids used in antibiotics (Moosmann et al., 2020).

  • Prostate Cancer Biomarker : Phenylacetylglycine has been identified as a potential novel biomarker in prostate cancer, based on metabolomic profiling using 1H-NMR analysis of urine samples (Yang et al., 2021).

properties

IUPAC Name

2-[(2-phenylacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYVDVLMYQPLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198177
Record name Phenylacetylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylacetylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.3 mg/mL at 11 °C
Record name Phenylacetylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phenylacetylglycine

CAS RN

500-98-1
Record name Phenylacetylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylacetylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylacetylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylacetylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylacetylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenaceturic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYLACETYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O134PDX2SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenylacetylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylacetylglycine
Reactant of Route 2
Reactant of Route 2
Phenylacetylglycine
Reactant of Route 3
Reactant of Route 3
Phenylacetylglycine
Reactant of Route 4
Reactant of Route 4
Phenylacetylglycine
Reactant of Route 5
Reactant of Route 5
Phenylacetylglycine
Reactant of Route 6
Reactant of Route 6
Phenylacetylglycine

Citations

For This Compound
2,190
Citations
X Xu, W Lu, J Shi, Y Su, Y Liu, L Wang, C Xiao… - Archives of Biochemistry …, 2021 - Elsevier
Background Myocardial ischemia/reperfusion (I/R) injury is closely related to cardiomyocyte apoptosis. Stimulating β2 adrenergic receptor (β2AR) can effectively combat cardiomyocyte …
Number of citations: 11 www.sciencedirect.com
L Doessegger, G Schmitt, B Lenz… - … advances in drug …, 2013 - journals.sagepub.com
Background: Phospholipidosis (PLD) is a lysosomal storage disorder induced by a class of cationic amphiphilic drugs. However, drug-induced PLD is reversible. Evidence of PLD from …
Number of citations: 16 journals.sagepub.com
J Delaney, WA Neville, A Swain, A Miles, MS Leonard… - Biomarkers, 2004 - Taylor & Francis
Amiodarone was given to male Sprague–Dawley rats at a dose of 150 mg kg −1 day −1 for 7 consecutive days to induce phospholipidosis in the lungs of treated rats. Amiodarone was …
Number of citations: 104 www.tandfonline.com
RG Kristiansen, CF Rose… - American Journal …, 2014 - journals.physiology.org
Glycine is an important ammoniagenic amino acid, which is increased in acute liver failure (ALF). We have previously shown that L-ornithine phenylacetate (OP) attenuates ammonia …
Number of citations: 31 journals.physiology.org
H Kamiguchi, M Murabayashi, I Mori, A Horinouchi… - Biomarkers, 2017 - Taylor & Francis
… Results: The phenylacetylglycine to hippuric acid ratio in plasma was increased in time and … Conclusion: The plasma phenylacetylglycine to hippuric acid ratio is a potential marker in …
Number of citations: 10 www.tandfonline.com
J Xie, C Chen, L Hou, C Zhou, L Fang… - … Syndrome and Obesity, 2020 - Taylor & Francis
… A simplified biomarker panel consisting of α-hydroxyisobutyric acid, hippuric acid, azelaic acid, isobutyric acid, malonic acid, levulinic acid, and phenylacetylglycine was identified. This …
Number of citations: 5 www.tandfonline.com
S Hammarström, JL Strominger - Proceedings of the …, 1975 - National Acad Sciences
… It was identified as phenylacetylglycine by chromatographic techniques, infrared … [8-14C]penicillin G degradation product as phenylacetylglycine based on thin-layer and gasliquid …
Number of citations: 75 www.pnas.org
上口英則 - 2018 - tsukuba.repo.nii.ac.jp
Phospholipidosis (PLD) is a lipid storage disorder in which excess phospholipids accumulates within many cell types such as hepatocytes, lymphocytes and macrophages (Drenckhahn …
Number of citations: 4 tsukuba.repo.nii.ac.jp
KA Romano, I Nemet, P Prasad Saha… - Circulation: Heart …, 2023 - Am Heart Assoc
… Given the striking association observed between PAGln and NT-proBNP levels in the 2 clinical cohorts, we sought to determine if PAGln, or its rodent counterpart phenylacetylglycine (…
Number of citations: 21 www.ahajournals.org
B Yang, C Zhang, S Cheng, G Li, J Griebel, J Neuhaus - Diagnostics, 2021 - mdpi.com
… combination of guanidinoacetate, phenylacetylglycine, and glycine … that guanidinoacetate, phenylacetylglycine, and glycine are … phenylacetylglycine as potential novel biomarkers in PC. …
Number of citations: 21 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.